molecular formula C8H12N4O B1590603 6-Morpholinopyridazin-3-amine CAS No. 66346-91-6

6-Morpholinopyridazin-3-amine

Katalognummer: B1590603
CAS-Nummer: 66346-91-6
Molekulargewicht: 180.21 g/mol
InChI-Schlüssel: IEUHTZVAUDMKQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Morpholinopyridazin-3-amine (CAS 66346-91-6) is a chemical compound with the molecular formula C8H12N4O and a molecular weight of 180.21 g/mol. This pyridazine derivative is a central intermediate in medicinal chemistry research, particularly in scaffold-hopping strategies for antiparasitic drug discovery programs. Its significant research value is demonstrated in the development of novel therapeutics for visceral leishmaniasis, a severe and often fatal parasitic disease. The compound has been identified as a key precursor in the synthesis of proteasome inhibitors active against Leishmania donovani , the parasite responsible for this neglected tropical disease . The morpholine ring is a ubiquitous pharmacophore in drug design, known to enhance the physicochemical properties of lead compounds, including aqueous solubility and brain permeability, which is crucial for central nervous system (CNS) drug candidates . In research settings, the 3-amino group on the pyridazine ring provides a versatile handle for further synthetic modification, allowing researchers to explore diverse structure-activity relationships (SAR). The compound must be stored sealed in a dry environment at 2-8°C and kept in a dark place to ensure stability . This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-morpholin-4-ylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c9-7-1-2-8(11-10-7)12-3-5-13-6-4-12/h1-2H,3-6H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUHTZVAUDMKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30518981
Record name 6-(Morpholin-4-yl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30518981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66346-91-6
Record name 3-Amino-6-morpholinopyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66346-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Morpholin-4-yl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30518981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-6-morpholinopyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

The Chemical Compound: 6 Morpholinopyridazin 3 Amine

Synthesis and Chemical Properties

The synthesis of 6-Morpholinopyridazin-3-amine and its derivatives can be achieved through various chemical reactions. A common approach involves the nucleophilic substitution of a leaving group, such as a halogen, on the pyridazine (B1198779) ring with morpholine (B109124). For instance, 6-Chloro-4-morpholino-pyridazin-3-amine has been synthesized by reacting a precursor with morpholine. researchgate.net Another general method involves reacting a 6-chloropyridazine derivative with an appropriate amine, such as morpholine, in a suitable solvent like 1,4-dioxane (B91453) and heating the mixture. clockss.org

The chemical properties of this compound are characteristic of a substituted pyridazine. The presence of the amino and morpholino groups influences its reactivity and physical properties.

Table 1: Physical and Chemical Properties of this compound

Property Value
CAS Number 66346-91-6 angenechemical.combldpharm.com
Molecular Formula C8H12N4O bldpharm.com
Molecular Weight 180.21 g/mol bldpharm.com
Physical State Solid chemsrc.com
Melting Point 126 - 128 °C chemsrc.com

| Storage Conditions | 2-8°C, sealed in a dry, dark place bldpharm.com |

Pharmacological Profile

Mechanism of Action

The mechanism of action of compounds containing the 6-morpholinopyridazine scaffold is diverse and target-dependent. For instance, derivatives of this and similar structures have been investigated for their ability to inhibit specific enzymes, such as protein kinases, which are crucial regulators of cellular processes. thieme-connect.com Inhibition of these enzymes can disrupt signaling pathways that are often dysregulated in diseases like cancer. thieme-connect.com Some pyridazine-based compounds have been shown to act as proteasome inhibitors, a mechanism relevant in both cancer and infectious diseases like visceral leishmaniasis. researchgate.netacs.org The morpholine group, in particular, has been noted as being essential for the activity and metabolic stability of certain pyridazine-based inhibitors. acs.org

Therapeutic Targets

The therapeutic targets of compounds incorporating the 6-morpholinopyridazine moiety are varied, reflecting the broad biological potential of the pyridazine scaffold. A significant area of research has been the development of these compounds as inhibitors of protein kinases. thieme-connect.com For example, pyridazine derivatives have been designed and synthesized to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, which is the formation of new blood vessels and a critical process in tumor growth. tandfonline.com

Another important class of enzymes targeted by pyridazine-containing molecules is the phosphodiesterases (PDEs), such as PDE10A, which are involved in various biological processes. google.com Furthermore, research has explored the potential of pyridazine derivatives as inhibitors of the proteasome, a multi-protein complex responsible for degrading proteins, in the context of treating visceral leishmaniasis. researchgate.netacs.org More recently, a compound containing a morpholinopyridine core, structurally related to morpholinopyridazine, has been developed as a selective RAF inhibitor for targeting RAS mutant cancers. acs.org

Table 2: Investigated Therapeutic Targets for Pyridazine Derivatives

Therapeutic Target Disease Area Reference
Protein Kinases (e.g., VEGFR-2) Cancer thieme-connect.comtandfonline.com
Proteasome Visceral Leishmaniasis, Cancer researchgate.netacs.org
Phosphodiesterase 10A (PDE10A) Type II Diabetes google.com

An in-depth analysis of the synthetic methodologies for the chemical compound This compound reveals a landscape rich with strategic chemical transformations. This article focuses exclusively on the synthesis of this compound and its analogues, detailing the chemical approaches, precursor compounds, and functionalization strategies involved.

Structure Activity Relationship Sar Studies of 6 Morpholinopyridazin 3 Amine Derivatives

Impact of Morpholine (B109124) Substitution on Biological Activity

The morpholine ring is considered a "privileged structure" because its incorporation into a molecule often leads to enhanced biological activity and improved drug-like properties. sci-hub.se The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the entire ring contributes to the molecule's polarity and can fit into specific pockets within a biological target. researchgate.netjchemrev.com For instance, in factor Xa inhibitors like Rivaroxaban, the keto-morpholine group is crucial for its inhibitory activity and allows for sufficient oral absorption. sci-hub.se Similarly, in the anticancer agent Gefitinib, the addition of a morpholine moiety was instrumental in prolonging its plasma half-life. sci-hub.se

Alterations to the morpholine ring itself, such as introducing substituents, can further modulate biological activity. jchemrev.com While the parent 6-morpholinopyridazin-3-amine scaffold establishes a baseline of activity, SAR studies often explore substitutions on the morpholine ring to optimize potency and selectivity. rsc.org The conformation of the morpholine ring, typically a chair form, also plays a role in how the molecule presents its pharmacophoric features to the target protein. The replacement of the morpholine with other cyclic amines, such as piperidines, has been explored, but often the morpholine provides a superior balance of properties, including reduced basicity compared to piperidine (B6355638), which can be advantageous for potency and cell permeability. researchgate.netsci-hub.se

Table 1: General Impact of Morpholine Moiety in Drug Candidates sci-hub.se
Drug Candidate/ClassContribution of Morpholine MoietyResulting Advantage
GefitinibMetabolic stabilityProlonged plasma half-life
AprepitantReduction of basicity (vs. piperidine)Increased potency
RivaroxabanContributes to inhibitory activitySufficient oral absorption

Role of Substituents at the Pyridazine (B1198779) 3-Position

The pyridazine ring is an electron-deficient heterocycle, which influences the properties of its substituents, particularly at the C-3 and C-6 positions. nih.gov The 3-amino group of the this compound scaffold is a critical pharmacophoric element, primarily acting as a hydrogen bond donor in interactions with target proteins.

SAR studies have extensively investigated the effect of modifying this amino group. Substitution on the amine (i.e., forming a secondary or tertiary amine) or its replacement with other functional groups can dramatically alter biological activity. For example, in the development of kinase inhibitors, this amine often forms a key hydrogen bond with the "hinge" region of the kinase, an interaction that is essential for potent inhibition.

Structural Determinants for Potency and Selectivity

A common strategy for enhancing potency involves designing molecules that can form multiple, high-affinity interactions with the target. For example, in the development of RAF inhibitors, a structure-based approach led to a pyridine (B92270) series (related to pyridazine) where an alcohol side chain was introduced to interact with the DFG loop of the kinase, significantly improving cell potency. acs.org The ability of the core scaffold to position these key interacting groups in the optimal geometry is paramount.

Selectivity is often a greater challenge. It can be achieved by designing substituents that fit into specific sub-pockets of the target enzyme that are not present or are shaped differently in other related enzymes. For example, replacing a phenyl group with a carefully chosen heterocycle at the 3-position was a strategy used to gain selectivity for Cathepsin L over Cathepsin B by exploiting differences in the amino acid residues (Met vs. Pro) in the S3 pocket. nih.gov The trifluoromethylpyridyl group in RAF inhibitor 15 (LXH254) occupies a hydrophobic pocket created by the DFG-out conformation, a feature that contributes to its selectivity profile. acs.org

Table 2: Structure-Activity Relationship of RAF Inhibitor Analogues acs.org
Compound AnalogueModificationImpact on Activity/Property
Fluoro-tetrahydropyranyl analogue (5)Replaced morpholine variantRetained good cellular potency and permeability, modest impact on human clearance.
Methoxy-tetrahydropyranyl analogue (6)Replaced morpholine variantGood cellular potency, but high human intrinsic clearance.
Alcohol side chain addition (e.g., in compound 15)Added to a pyridine coreFormed H-bond with DFG loop, significantly improving cell potency.

Analysis of Hydrogen Bond Donors/Acceptors and Steric Effects in Ligand-Target Interactions

The binding of a this compound derivative to its biological target is governed by a complex network of non-covalent interactions, including hydrogen bonds and steric complementarity. nih.govcambridgemedchemconsulting.com A detailed analysis of these factors is crucial for understanding the SAR and for guiding further optimization. chemrxiv.org

Hydrogen Bonding: The scaffold of this compound possesses multiple hydrogen bond donors and acceptors.

Donors: The primary amine at the 3-position is a strong hydrogen bond donor. nih.gov

Acceptors: The two nitrogen atoms of the pyridazine ring and the oxygen atom of the morpholine ring are all potential hydrogen bond acceptors. researchgate.netnih.gov

The precise arrangement of these groups allows the molecule to form a specific hydrogen-bonding pattern with the amino acid residues in a protein's binding pocket. For example, X-ray crystallography of a related RAF inhibitor, compound 15, revealed that in addition to the expected hinge-binding interactions, a hydroxyl group on a side chain formed a strong hydrogen bond (2.6 Å distance) with the carbonyl oxygen of a phenylalanine residue (F595), which was key to its high potency. acs.org The principle of hydrogen bond pairing suggests that interactions are most favorable when the donor and acceptor have matched strengths, minimizing competition with surrounding water molecules. nih.gov

Steric Effects: The size and shape of the substituents (steric bulk) must be complementary to the topology of the target's binding site. A substituent that is too large may cause a steric clash with the protein, leading to a dramatic loss of affinity. cambridgemedchemconsulting.com Conversely, a substituent can be designed to fill a specific hydrophobic pocket, increasing binding affinity through favorable van der Waals interactions. The orientation of the morpholine ring and the planarity of the pyridazine system dictate the spatial vectors along which substituents can be placed to probe these pockets without introducing unfavorable steric hindrance. nih.gov

Biological Activities and Therapeutic Potential of 6 Morpholinopyridazin 3 Amine Analogues

Evaluation as Proteasome Inhibitors

Proteasome inhibitors disrupt the ubiquitin-proteasome system, a critical pathway for protein degradation in eukaryotic cells. This disruption leads to an accumulation of misfolded proteins, inducing cellular stress and apoptosis, a mechanism that is particularly effective against rapidly proliferating cancer cells and certain parasites. mdpi.comnih.gov

Inhibition of Parasitic Proteasomes (e.g., Leishmania donovani)

Visceral leishmaniasis, a severe parasitic disease caused by Leishmania donovani and Leishmania infantum, presents a significant global health challenge due to the limitations of current therapies. rcsb.orgacs.org Analogues of 6-morpholinopyridazin-3-amine have been identified as potent inhibitors of the Leishmania proteasome.

One notable preclinical candidate, GSK3494245, demonstrated impressive efficacy in a mouse model of visceral leishmaniasis, comparable to the existing oral drug miltefosine. rcsb.org This compound and its analogues act by inhibiting the chymotrypsin-like activity of the β5 subunit of the L. donovani proteasome. rcsb.org A scaffold-hopping strategy led to the identification of several potent compounds, with some showing significant activity in macrophage assays. researchgate.net

Inhibitory Activity of this compound Analogues against Leishmania donovani
CompoundTargetInhibitory ActivityReference
GSK3494245L. donovani proteasome (β5 subunit)Efficacious in mouse model rcsb.org
Compound 1 (DDD01305143/GSK3494245)L. donovani amastigotes (in THP-1 cells)98% reduction in parasitemia in mouse model acs.orgresearchgate.net

Mechanistic Insights into Proteasome Inhibition

The mechanism of proteasome inhibition by these compounds involves targeting the active site threonine of the catalytic subunits. nih.gov Cryo-electron microscopy studies of the Leishmania tarentolae 20S proteasome in complex with an inhibitor revealed a novel binding site located between the β4 and β5 subunits. rcsb.orgresearchgate.net This unique binding mode, which exploits differences between the human and kinetoplastid parasite proteasomes, is crucial for the selective activity of these inhibitors. rcsb.org The interaction is primarily with the chymotrypsin-like (β5) subunit, although at higher concentrations, other catalytic subunits can also be inhibited. nih.gov Irreversible inhibitors can form a covalent bond with the N-terminal threonine of the active site, leading to sustained inhibition. nih.gov

Investigation as Bromodomain Inhibitors

Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a key role in the regulation of gene transcription. researchgate.netnih.gov Dysregulation of bromodomain-containing proteins, such as those in the SWI/SNF complex, is implicated in various diseases, including cancer. thesgc.org

Targeting SWI/SNF Bromodomains (e.g., SMARCA2/4, PB1)

The SWI/SNF (switch/sucrose non-fermenting) chromatin remodeling complexes, which include the ATPase subunits SMARCA2 and SMARCA4, are crucial for regulating DNA accessibility and gene expression. thesgc.org Analogues of this compound have been developed as potent inhibitors of the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1 (PB1). thesgc.orgeubopen.org

A chemical probe, SGC-SMARCA-BRDVIII, binds to the SMARCA2/4 and PB1(5) bromodomains with high potency. thesgc.orgeubopen.org This inhibition has been shown to impair the differentiation of fibroblasts into adipocytes, highlighting the role of these bromodomains in cellular differentiation processes. nih.gov While potent, the inhibition of the bromodomain alone by compounds like PFI-3 was found to be insufficient to displace the full-length SMARCA2 from chromatin, suggesting that targeting the ATPase domain may be a more effective therapeutic strategy in SWI/SNF-mutant cancers. nih.gov

Binding Affinity of this compound Analogues for SWI/SNF Bromodomains
CompoundTarget BromodomainBinding Affinity (KD by ITC)Reference
SGC-SMARCA-BRDVIIISMARCA235 nM thesgc.orgeubopen.org
SGC-SMARCA-BRDVIIISMARCA436 nM thesgc.orgeubopen.org
SGC-SMARCA-BRDVIIIPB1(5)13 nM thesgc.orgeubopen.org

Ligand Binding Interactions and Structural Insights into Bromodomain Inhibition

The binding of inhibitors to bromodomains occurs within a hydrophobic pocket that recognizes the acetylated lysine side chain. researchgate.net Structural studies have revealed key interactions that are essential for high-affinity binding. For many bromodomain inhibitors, a crucial hydrogen bond is formed with a conserved asparagine residue (Asn140 in BRD4). researchgate.netnih.gov The hydrophobic interactions with residues lining the binding pocket, such as leucine, tyrosine, and isoleucine, are also critical for inhibitory activity. researchgate.net The design of selective inhibitors often involves modifying chemical scaffolds to optimize these interactions and exploit subtle differences between the binding pockets of various bromodomains. nih.gov

Exploration in Anticancer Research

The therapeutic potential of this compound analogues extends to anticancer research, primarily through their activity as proteasome and bromodomain inhibitors. The inhibition of these targets can disrupt multiple pathways essential for cancer cell survival and proliferation.

Proteasome inhibition, for instance, leads to the accumulation of pro-apoptotic proteins and the downregulation of pro-survival pathways like NF-κB, ultimately inducing cell death. nih.gov Similarly, the inhibition of bromodomains in cancer cells can alter the expression of key oncogenes. nih.gov For example, a related purine-based analogue, 6-Morpholino-SPD, was shown to induce apoptosis in leukemia cells and downregulate miR-21, which is involved in mitochondrial function and cell survival. mdpi.com The development of dual-target inhibitors, which act on both bromodomains and other protein targets like kinases, represents a promising strategy in cancer therapy. nih.gov Furthermore, research into optimizing related scaffolds has led to the identification of potent inhibitors of the epidermal growth factor receptor (EGFR), which can downregulate key oncogenes. nih.gov

Mechanisms of Antiproliferative Action (e.g., tubulin polymerization inhibition)

A significant mechanism through which certain this compound analogues and other heterocyclic compounds exert their antiproliferative effects is by inhibiting tubulin polymerization. nih.govfrontiersin.orgmdpi.com Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis. mdpi.com

Several classes of compounds have been identified as tubulin polymerization inhibitors. For instance, new conformationally restricted verubulin (B1683795) analogues with a heteropyrimidine scaffold have been designed to target the colchicine (B1669291) binding site on tubulin. nih.gov Two such analogues, 4a and 6a , effectively inhibited tubulin polymerization in a dose-dependent manner in a cell-free assay. nih.gov Their binding to the colchicine site was confirmed through high-resolution crystal structures. nih.gov

Combretastatin A-4 (CA-4) is a well-known natural product that inhibits tubulin polymerization by binding to the colchicine site. frontiersin.org The 3,4,5-trimethoxyphenyl A-ring and the cis-double bond are crucial for its activity. frontiersin.org Many synthetic analogues have been developed based on the CA-4 scaffold, including those incorporating a quinoline (B57606) ring. frontiersin.org

Arylthioindoles are another class of compounds that have been shown to inhibit tubulin polymerization. csic.es Replacing the 3-phenylthio group of a lead compound with a 3-(3,4,5-trimethoxyphenyl)thio group resulted in a significant increase in both tubulin polymerization inhibition and antiproliferative activity against MCF-7 cells. csic.es

Novel quinoline sulfonamide derivatives have also been synthesized and identified as tubulin polymerization inhibitors. mdpi.com Compound D13 from this series strongly inhibited tubulin assembly with an IC50 of 6.74 μM and exhibited potent antiproliferative activity against HeLa cells with an IC50 of 1.34 μM. mdpi.com

Isothiocyanates (ITCs) have also been investigated as tubulin polymerization inhibitors. mdpi.com Analogues of phenylalanine and alanine, compounds 3 and 2 respectively, were among the most active inhibitors. mdpi.com Docking studies suggested that these compounds bind to a cavity near Cys347 and form hydrogen bonds with Lys352. mdpi.com The inhibition of tubulin polymerization by these ITCs correlated with cell cycle arrest in the G2/M phase. mdpi.com

In addition to tubulin inhibition, other mechanisms of antiproliferative action have been described. For example, some chalcones, which are precursors of flavonoids, can induce apoptosis and modulate various signaling pathways related to cell survival and death. mdpi.com Diarylpentanoids, which are structurally related to curcumin, have been shown to induce apoptosis in non-small cell lung cancer cells by modulating genes in the PI3K-AKT, cell cycle-apoptosis, and MAPK pathways. nih.govnih.gov A synthetic makaluvamine analog, FBA-TPQ, was found to induce G2/M cell cycle arrest and apoptosis in ovarian cancer cells, potentially through the induction of reactive oxygen species (ROS) and DNA damage. plos.org Gallium(III) complexes with benzoylpyridine thiosemicarbazones have been shown to promote cell cycle arrest in the G1 phase and induce apoptosis by increasing intracellular ROS levels. rsc.org

The following table provides a summary of compounds that inhibit tubulin polymerization and their respective activities.

Other Investigated Biological Activities

In Vitro Antioxidant Activity Assays

The antioxidant potential of various heterocyclic compounds, including those related to the this compound scaffold, has been evaluated through several in vitro assays. The most common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, and the ferric reducing antioxidant power (FRAP) assay. researchgate.net These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. researchgate.netfortuneonline.org

A study on pyrimidine (B1678525) derivatives found that compound 3c was the most potent antioxidant with an IC50 of 0.6 mg/ml in a DPPH assay. ijpsonline.com Another series of pyrimidine-azitidinone analogues also showed good radical scavenging activity, with compounds 1a1 , 1a2 , and 1a3 having IC50 values of 17.72, 17.21, and 16.92 µg/ml, respectively, in a DPPH assay, which were comparable to the standard ascorbic acid (IC50 = 15.15 µg/ml). ijpsonline.com

Curcuminoid N-alkylpyridinium salts have also been investigated for their antioxidant capacity. nih.gov The evaluation was performed using DPPH and FRAP assays, and the results were rationalized by density functional theory (DFT) calculations of the O-H bond dissociation enthalpy. nih.gov

A comparative study of six flavonoids with similar structures demonstrated that their antioxidant activities were closely related to their chemical structures. mdpi.com The scavenging abilities for DPPH and ABTS radicals were found to be concentration-dependent. mdpi.com The study concluded that the presence of a pyrogallol (B1678534) group, dimerization, and a C2=C3 double bond enhanced antioxidant activity, while glycosylation at the C3 position reduced it. mdpi.com

The antioxidant activity of aqueous extracts of Ajuga iva was evaluated using phosphomolybdenum, DPPH, ferric reducing power, and ferrous ion chelating assays. fortuneonline.org The extracts, particularly from the leaves, showed potent antioxidant and scavenging capacities. fortuneonline.org The antioxidant effects were attributed to the presence of flavonoids and tannins, which can act as free radical scavengers and iron chelators. fortuneonline.org

The following table presents the antioxidant activities of some of the investigated compounds.

Anti-inflammatory Response Modulation

Analogues of this compound and related heterocyclic structures have been investigated for their ability to modulate inflammatory responses. Inflammation is a complex biological process involved in various diseases, and targeting inflammatory pathways is a key therapeutic strategy.

One mechanism of anti-inflammatory action involves the inhibition of pro-inflammatory cytokines. For instance, novel derivatives of bis(2-aminoethyl)amine were found to reduce the levels of interleukin-6 (IL-6), a potent pro-inflammatory cytokine. mdpi.com The strongest inhibitory effect on IL-6 release in A549 cells was observed with derivative 4 , which caused an almost tenfold reduction compared to the control. mdpi.com

Another approach to modulating inflammation is through the activation of specific receptors. For example, 6-substituted hypaphorine (B1674125) analogues have been designed as agonists for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), which is involved in the cholinergic anti-inflammatory pathway. nih.gov The methoxy (B1213986) ester of D-6-nitrohypaphorine demonstrated anti-edemic and analgesic effects in a rat model of arthritis. nih.gov Two other analogues, 6ND and 6ID , were tested in a mouse model of inflammation induced by complete Freund's adjuvant (CFA). nih.gov Both compounds significantly reduced edema, with 6ID being effective at doses of 0.5 and 1 mg/kg. nih.gov

The inhibition of specific kinases involved in inflammatory signaling is another important strategy. RIP2 kinase is a key component of the innate immune system that mediates signaling from NOD1 and NOD2 receptors, leading to the production of inflammatory cytokines. nih.gov GSK583, a highly potent and selective inhibitor of RIP2 kinase, has been developed and characterized for its ability to block this pathway. nih.gov

Flavonoids have also been shown to possess anti-inflammatory properties. A study on six flavonoids with similar structures found that they could prevent the inflammatory response caused by oxidative stress by inhibiting the production of pro-inflammatory cytokines such as IL-1β, IL-6, and tumor necrosis factor (TNF)-α, while restoring the levels of the anti-inflammatory cytokine IL-10. mdpi.com

Antimalarial Activity

The pyridazine (B1198779) and related heterocyclic scaffolds have been explored for the development of new antimalarial agents, particularly in the face of growing resistance to existing drugs.

A series of 9-anilinoacridines were synthesized and evaluated for their activity against a multidrug-resistant strain of Plasmodium falciparum. nih.gov Compounds with 3,6-diamino substitution on the acridine (B1665455) ring showed lower cytotoxicity to mammalian cells and higher antimalarial activity. nih.gov Derivatives with electron-withdrawing substituents at the 1'-anilino position, such as -SO2NHR and -CONHR, were the most potent, with IC50 values in the range of 10-20 nM. nih.gov These compounds were found to inhibit both human and parasite topoisomerase II. nih.gov

Acridine-based compounds have a long history as antimalarials. mdpi.com The inclusion of 6-chloro and 2-methoxy substituents on the acridine core has been shown to significantly improve antimalarial activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. mdpi.com Acridine-chalcone and acridine-cinnamic acid hybrids have also been developed with promising in vitro antimalarial activities. mdpi.com

Pyrazole derivatives have also emerged as a privileged scaffold in the search for new antimalarials. mdpi.com A series of 5-anilino-3-(hetero)arylpyrazoles were evaluated for their antiplasmodial activity. mdpi.com Compounds 2b , 2e , 2k , and 2l were identified as the most interesting, with micromolar IC50 values against both CQS and CQR Plasmodium strains and no cytotoxicity against tumor and normal cells. mdpi.com

The following table summarizes the antimalarial activity of selected compounds.

Pharmacological Characterization of Lead Compounds

The pharmacological characterization of lead compounds is a critical step in the drug discovery process, providing essential information on their mechanism of action, selectivity, and potential for further development.

In the context of RAF inhibitors, the lead compound 3 (RAF709) was extensively characterized in preclinical models, demonstrating that a wild-type B/C RAF inhibitor could be effective in RAS mutant tumors with minimal paradoxical activation. acs.orgacs.org However, its poor pharmacokinetic profile, specifically high human intrinsic clearance, necessitated further optimization. acs.orgacs.org The subsequent lead compound, 15 (LXH254), was developed through a structure-based approach that focused on improving drug-like properties and selectivity. acs.orgacs.org X-ray crystallography revealed that 15 binds to the DFG-out conformation of BRAF, with a key hydrogen bond interaction between its alcohol side chain and the protein backbone. acs.org This interaction was shown to be crucial for its enhanced cellular potency. acs.org

For the RIP2 kinase inhibitor GSK583, pharmacological characterization demonstrated its exquisite selectivity and high potency. nih.gov This well-characterized tool compound has been instrumental in elucidating the role of RIP2 kinase in NOD1- and NOD2-mediated inflammatory pathways in a variety of in vitro, in vivo, and ex vivo experimental systems. nih.gov

The characterization of antimalarial lead compounds has focused on understanding their structure-activity relationships (SAR). For 9-anilinoacridines, it was found that 3,6-diamino substitution on the acridine ring was key for a high in vitro therapeutic index. nih.gov In a significant departure from the SAR for anticancer effects, electron-withdrawing groups on the anilino ring were found to enhance antimalarial potency. nih.gov For acridine-based antimalarials, the incorporation of 6-chloro and 2-methoxy substituents on the acridine core was consistently shown to be important for activity. mdpi.com

The pharmacological characterization of pyrimidine derivatives as anticancer agents has involved not only determining their IC50 values but also investigating their effects on the cell cycle and apoptosis. ias.ac.in Lead compounds 3b and 3g were shown to induce cell cycle arrest and apoptosis in a dose- and time-dependent manner in MCF-7 cells. ias.ac.in Molecular docking studies have also been employed to predict their binding interactions with potential protein targets such as HER2, the estrogen receptor, and the progesterone (B1679170) receptor. ias.ac.in

The characterization of FBA-TPQ, a synthetic makaluvamine analog, has revealed its potent in vitro and in vivo anticancer activity against ovarian cancer. plos.org Mechanistic studies have shown that it induces apoptosis and G2/M cell cycle arrest, likely through the generation of ROS and subsequent DNA damage. plos.org Its ability to activate p53, regardless of its mutation status, suggests a broad applicability for this compound. plos.org

In Vitro Biological Profiling and Efficacy Assessments

The in vitro evaluation of this compound analogues has been a critical step in identifying their therapeutic potential, particularly against visceral leishmaniasis (VL) and certain cancers. The profiling process typically involves a cascade of assays to determine potency, selectivity, and drug-like properties.

Initial screening of these compounds often utilizes phenotypic assays. For anti-leishmanial activity, compounds are tested against the intracellular amastigote form of Leishmania donovani within host cells, such as THP-1 macrophages (an intramacrophage assay or INMAC), which mimics the physiological environment of the infection. nih.govacs.org Potency is generally expressed as the pEC50 value, the negative logarithm of the half-maximal effective concentration (EC50). nih.gov Alongside potency, key physicochemical and pharmacokinetic properties are assessed, including kinetic aqueous solubility and metabolic stability in mouse liver microsomes (MLM), measured as intrinsic clearance (Cl_i). nih.govacs.org

In the context of cancer research, related morpholine-containing scaffolds have been investigated as RAF inhibitors for RAS mutant cancers. acs.org In vitro profiling of these analogues involved cellular proliferation assays in cancer cell lines (e.g., Calu-6) and assessments of human microsomal clearance (Cl_int). acs.orgacs.org These studies also highlighted the challenge of balancing potency with metabolic stability, where structural modifications aimed at reducing clearance could negatively impact cellular activity. acs.org For instance, introducing polar side chains to mitigate oxidative metabolism sometimes resulted in poor in vivo efficacy despite acceptable in vitro potency. acs.org

The tables below summarize the in vitro data for representative analogues.

Table 1: In Vitro Profile of 2-Phenylimidazo[1,2-a]pyrimidine (B97590) Analogues Against L. donovani

CompoundModificationINMAC pEC50 vs. L. donovaniMLM Cl_i (mL/min/g)Aqueous Solubility (µM)FaSSIF Solubility (µM)
1 (GSK3494245)Parent Morpholine (B109124)6.1<0.53956
38rac-2-Methylmorpholine6.211.3Not Determined100
39(S)-3-Methylmorpholine6.010.4Not Determined160
40(R)-3-Methylmorpholine6.112.2Not Determined150
42cis-2,6-Dimethylmorpholine6.014.1Not Determined150

Data sourced from research on proteasome inhibitors for visceral leishmaniasis. nih.govacs.org

Table 2: In Vitro Profile of Pyridine (B92270) Analogues as RAF Inhibitors

CompoundDescriptionCalu-6 Cell Proliferation EC50 (µM)Human Microsomal Cl_int (μL/min/mg)
3 (RAF709)Tool Compound0.9594
4Metabolite of Compound 33.99.4
5Fluoro-tetrahydropyranyl analogue1.265.5
6Methoxy-tetrahydropyranyl analogue0.6147

Data sourced from research on RAF inhibitors for RAS mutant cancers. acs.orgacs.org

Preclinical Efficacy in Relevant Disease Models (e.g., Visceral Leishmaniasis)

Following promising in vitro results, lead compounds from the this compound analogue series have been advanced into preclinical animal models of disease to evaluate their in vivo efficacy. The most prominent example is the assessment of these compounds in mouse models of visceral leishmaniasis (VL), a fatal parasitic disease if left untreated. acs.orgfrontiersin.org

The standard preclinical model for VL involves infecting BALB/c mice with Leishmania donovani or Leishmania infantum. nih.gov After a period to allow the infection to establish, typically in the liver and spleen, the test compounds are administered. Efficacy is measured by the reduction in parasite burden in these organs compared to a vehicle-treated control group. nih.gov

One early lead compound, designated compound 4 , which featured a 2-phenylimidazo[1,2-a]pyrimidine core, demonstrated proof-of-concept in a mouse model of VL. acs.org When administered intraperitoneally at a dose of 50 mg/kg twice daily for five days, it achieved a 98% reduction in liver parasite burden. acs.org This level of efficacy met the criteria for a preclinical development candidate. acs.org

Further optimization, driven by scaffold-hopping strategies to improve properties like solubility and genotoxicity risk, led to the identification of the preclinical candidate GSK3494245/DDD01305143 (compound 1 ). acs.orgresearchgate.net This compound also showed candidate-level efficacy in the infected mouse model. nih.govacs.org A pharmacokinetic study supported its progression, and when dosed orally at 25 mg/kg, it produced significant reductions in parasite burden. nih.gov Another study confirmed that oral administration of compound 1 twice a day for 10 days was highly effective against VL. acs.org The success of these compounds in preclinical models underscores the therapeutic potential of this chemical class for treating visceral leishmaniasis. acs.org

Table 3: Preclinical Efficacy of Lead Compounds in Mouse Model of Visceral Leishmaniasis

CompoundDose & RegimenAdministration RouteEfficacy (% Parasite Reduction)Reference
Compound 450 mg/kg, b.i.d. for 5 daysIntraperitoneal (ip)98% acs.org
Compound 1 (GSK3494245)25 mg/kg, b.i.d. for 10 daysOral (po)Significant Reduction nih.gov

Computational and Biophysical Approaches in Research on 6 Morpholinopyridazin 3 Amine

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing how a ligand, such as a pyridazine (B1198779) derivative, might interact with a biological target. nih.govnih.gov Molecular docking predicts the preferred orientation of a molecule when bound to a receptor, estimating the strength of the interaction, often expressed as a binding energy score. acs.org This is followed by MD simulations, which provide insights into the stability of the ligand-protein complex over time, revealing how the molecules move and interact in a simulated physiological environment. researchgate.netimpactfactor.org

For instance, in studies involving other pyridazine derivatives, docking has been used to identify key amino acid residues responsible for binding within a target's active site. acs.org Subsequent MD simulations, often run for durations like 100 nanoseconds, help confirm the stability of these interactions, as analyzed through metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). impactfactor.orgresearchgate.net These simulations can validate whether the initial docked pose is maintained and can reveal the role of specific interactions, such as hydrogen bonds, in anchoring the ligand. impactfactor.org

Table 1: Representative Findings from Molecular Docking and MD Simulations of Pyridazine Derivatives

Metric Description Typical Findings for Pyridazine Derivatives
Binding Energy The estimated free energy of binding (e.g., in kcal/mol) from docking calculations. Lower values suggest stronger binding. Scores such as -8.476 kcal/mol have been reported for certain derivatives targeting specific enzymes. acs.org
Key Interactions Specific non-covalent bonds (hydrogen bonds, hydrophobic interactions, π-stacking) between the ligand and target protein. Interactions with residues in kinase hinge regions or other specific binding pockets are often identified. researchgate.net
RMSD Root-Mean-Square Deviation measures the average deviation of the protein backbone atoms over the simulation time compared to the initial structure, indicating structural stability. Stable simulations show RMSD values that plateau, often within a range of 2-3 Å, indicating the complex is not undergoing major conformational changes. impactfactor.org

| Hydrogen Bonds | The number and duration of hydrogen bonds formed between the ligand and receptor during the MD simulation. | Consistent hydrogen bonding throughout the simulation confirms the stability of key anchoring interactions. impactfactor.org |

This table is illustrative and compiled from research on various pyridazine derivatives, not specifically 6-Morpholinopyridazin-3-amine.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the intrinsic electronic properties of a molecule. researchgate.netgsconlinepress.com These methods can calculate a molecule's three-dimensional structure and electron distribution, which are crucial for its reactivity and interaction with biological targets. mdpi.comnih.gov

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.combohrium.com A smaller gap suggests the molecule is more reactive. mdpi.com Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron density around the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic) and thus likely to be involved in interactions. researchgate.netmdpi.com

Table 2: Quantum Chemical Descriptors Calculated for Pyridazine Derivatives using DFT

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital. Relates to the molecule's ability to donate electrons.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital. Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap (ΔE) The energy difference between ELUMO and EHOMO. Indicates the chemical reactivity and stability of the molecule. A smaller gap implies higher reactivity. mdpi.com
Chemical Hardness (η) A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

| Electronegativity (χ) | The power of an atom or molecule to attract electrons. | Provides insight into the molecule's charge-transfer capabilities in a reaction. mdpi.com |

This table presents parameters typically calculated for pyridazine derivatives in theoretical studies. gsconlinepress.com

Biophysical Techniques for Binding Characterization (e.g., Isothermal Titration Calorimetry)

To experimentally validate and quantify the binding interactions predicted by computational models, biophysical techniques are essential. Isothermal Titration Calorimetry (ITC) is considered a gold-standard method because it directly measures the heat released or absorbed during a binding event. nih.gov This allows for the determination of key thermodynamic parameters of the interaction without the need for labeling. nih.gov

An ITC experiment involves titrating the ligand (e.g., a pyridazine derivative) into a solution containing the target protein and measuring the resulting heat changes. nih.gov The data obtained can be used to calculate the binding affinity (dissociation constant, Kd), the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS). nih.gov This provides a complete thermodynamic profile of the binding event. Such techniques have been successfully applied to characterize the binding of pyridazine-based inhibitors to their targets, like dihydropteroate (B1496061) synthase. nih.govnih.gov

Table 3: Thermodynamic Parameters from Isothermal Titration Calorimetry

Parameter Description Significance
Dissociation Constant (Kd) A measure of binding affinity; the concentration of ligand at which half of the target molecules are occupied. Lower Kd values (e.g., nanomolar range) indicate stronger binding. nih.gov
Stoichiometry (n) The molar ratio of the ligand to the protein in the final complex. Reveals how many ligand molecules bind to a single protein molecule.
Enthalpy Change (ΔH) The heat released (exothermic) or absorbed (endothermic) upon binding. Indicates the contribution of hydrogen bonding and van der Waals forces to the binding energy.

| Entropy Change (ΔS) | The change in the randomness or disorder of the system upon binding. | Reflects changes in conformational freedom and the hydrophobic effect. |

This table outlines the data typically obtained from ITC experiments on small molecule-protein interactions. nih.govnih.gov

Structural Biology Insights from Co-crystal Structures

The most definitive information about how a ligand binds to its target comes from structural biology, primarily X-ray crystallography. Obtaining a co-crystal structure of a ligand bound to its protein target provides a high-resolution, three-dimensional snapshot of the interaction at the atomic level. researchgate.net

These structures reveal the precise orientation of the ligand in the binding site and detail all the intermolecular contacts, such as hydrogen bonds, hydrophobic interactions, and water-mediated bridges, that stabilize the complex. nih.gov For example, co-crystal structures of pyridazine-based inhibitors with enzymes like p38 MAP kinase and dihydropteroate synthase have been instrumental in structure-based drug design efforts. nih.govresearchgate.net They allow researchers to understand why a particular compound is potent and selective and provide a rational basis for designing new derivatives with improved properties. researchgate.netnih.gov

Table 4: Information Gained from Co-crystal Structures of Ligand-Target Complexes

Feature Description Importance
Binding Pose The precise orientation and conformation of the ligand within the protein's binding site. Confirms or refutes docking predictions and reveals the active conformation.
Hydrogen Bonds Specific donor-acceptor pairs between the ligand and protein residues or water molecules. Identifies the key anchoring points for the ligand.
Hydrophobic Interactions Contacts between nonpolar regions of the ligand and protein. Crucial for affinity and often guides the optimization of ligand shape and size.

| Protein Conformation | The shape of the protein's binding site when the ligand is bound. | Shows if the protein undergoes conformational changes to accommodate the ligand (induced fit). researchgate.net |

This table summarizes the critical data obtained from X-ray crystallography of protein-ligand complexes. nih.govresearchgate.net

Future Directions and Translational Perspectives

Design of Novel Scaffolds Based on the 6-Morpholinopyridazin-3-amine Motif

The this compound scaffold serves as a promising starting point for the design of novel molecular frameworks with enhanced biological activity and improved pharmacokinetic profiles. The inherent properties of the morpholine (B109124) ring, such as its ability to improve aqueous solubility and metabolic stability, make it a valuable component in drug design. The pyridazine (B1198779) core, a nitrogen-containing heterocycle, is a common feature in many biologically active compounds.

Future design strategies are likely to focus on several key areas:

Scaffold Hopping and Bioisosteric Replacement: medicinal chemists may explore replacing the pyridazine core with other heterocyclic systems to discover novel intellectual property and potentially improved biological activity. Bioisosteric replacement of the morpholine ring with other saturated heterocycles, such as piperidine (B6355638) or piperazine, could also be investigated to fine-tune the compound's properties.

Structure-Based Drug Design: By identifying specific biological targets, such as protein kinases, computational modeling and X-ray crystallography can be employed to design derivatives of this compound that fit precisely into the target's active site. This approach allows for the rational design of more potent and selective inhibitors.

Combinatorial Chemistry: The generation of large libraries of compounds based on the this compound scaffold will enable high-throughput screening to identify hits against a wide range of biological targets. This can be achieved by systematically modifying different positions of the pyridazine ring and the morpholine moiety.

Development of Advanced Therapeutic Candidates

The development of advanced therapeutic candidates from the this compound scaffold is a key objective. Research on related pyridazine and morpholine-containing compounds has provided proof-of-concept for their potential in various therapeutic areas.

For instance, derivatives of pyridazin-3-one have been investigated as potent inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in cancer cell proliferation and metastasis. This suggests that the this compound scaffold could be a valuable starting point for the development of novel anticancer agents.

Similarly, compounds incorporating a morpholine ring have been successfully developed as anti-inflammatory agents. The morpholine moiety can contribute to favorable interactions with biological targets involved in the inflammatory cascade. Therefore, derivatives of this compound warrant investigation for their potential to treat inflammatory conditions.

The development pipeline for these candidates would involve:

Lead Optimization: Chemical modifications to improve potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

Preclinical Studies: In vitro and in vivo studies to assess efficacy and safety in animal models of disease.

Clinical Trials: Rigorous testing in humans to establish safety and efficacy for a specific indication.

Further Mechanistic Elucidation of Observed Biological Activities

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound and its derivatives is crucial for their successful translation into clinical use. While preliminary studies on related compounds have pointed towards kinase inhibition and modulation of inflammatory pathways, more detailed investigations are required.

Future research should focus on:

Target Identification and Validation: Utilizing techniques such as chemical proteomics and genetic screening to identify the specific cellular targets of these compounds.

Signal Transduction Pathway Analysis: Investigating how these compounds modulate key signaling pathways within the cell to exert their therapeutic effects. For example, in the context of cancer, this would involve studying the impact on pathways that control cell cycle progression, apoptosis, and angiogenesis.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of this compound to understand how different functional groups contribute to its biological activity. This knowledge is essential for designing more potent and selective molecules.

Exploration of New Therapeutic Indications

The versatility of the this compound scaffold suggests that its therapeutic potential may extend beyond cancer and inflammation. The exploration of new therapeutic indications is a promising avenue for future research.

Based on the biological activities of other pyridazine and morpholine-containing compounds, potential new applications could include:

Neurodegenerative Diseases: The pyridin-amine scaffold has been explored for its potential in developing imaging agents for neurodegenerative conditions like Parkinson's disease. This suggests that derivatives of this compound could be investigated for both diagnostic and therapeutic purposes in this area.

Infectious Diseases: Heterocyclic compounds are a rich source of antimicrobial agents. Screening libraries of this compound derivatives against a panel of bacteria and fungi could lead to the discovery of novel anti-infective drugs.

Cardiovascular Diseases: Certain kinase inhibitors have shown promise in the treatment of cardiovascular disorders. Given the potential of the this compound scaffold to yield kinase inhibitors, its application in this therapeutic area warrants investigation.

The following table summarizes the potential therapeutic applications and the corresponding rationale for exploring this compound derivatives:

Therapeutic AreaRationale
Oncology The pyridazine core is present in known kinase inhibitors, a key target in cancer therapy.
Inflammation The morpholine moiety is found in several anti-inflammatory drugs and can improve pharmacokinetic properties.
Neurology Substituted pyridin-amine scaffolds are being investigated for applications in neurodegenerative diseases.
Infectious Diseases Heterocyclic compounds are a well-established source of antimicrobial agents.
Cardiovascular Diseases Kinase inhibition is a therapeutic strategy being explored for various cardiovascular conditions.

Q & A

Q. SAR Framework

  • Core modifications : Compare bioactivity of morpholine-substituted analogs (e.g., piperidine vs. piperazine rings) to assess ring size and electronic effects .
  • Substituent libraries : Synthesize derivatives with halogens, alkyl groups, or heterocycles at positions 4 and 5 of the pyridazine ring .
  • Bioisosteric replacement : Replace the morpholine oxygen with sulfur (thiomorpholine) to evaluate metabolic stability .

Tabulated bioactivity data (e.g., IC50_{50}, logP) for analogs enables multivariate analysis to prioritize lead compounds .

How can reaction conditions be tailored to avoid byproducts during the synthesis of this compound?

Advanced Process Optimization
Common byproducts (e.g., di-substituted morpholine or ring-opened products) arise from:

  • Excess reagents : Use stoichiometric ratios of morpholine to halopyridazine (1:1.05) to minimize over-substitution .
  • Side reactions : Add scavengers (e.g., molecular sieves) to trap water in nucleophilic substitutions.
  • Reaction monitoring : Employ TLC or in-situ IR to detect intermediates and terminate reactions at optimal conversion .

Scale-up in continuous flow reactors enhances reproducibility for multi-step syntheses .

Notes

  • Abbreviations : Avoided per instructions; full chemical names used.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Morpholinopyridazin-3-amine
Reactant of Route 2
Reactant of Route 2
6-Morpholinopyridazin-3-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.